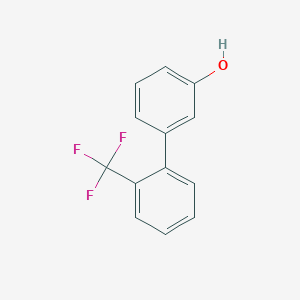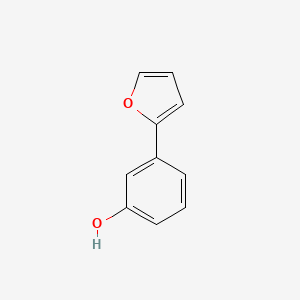
3-(Furan-2-yl)phenol, 95%
Vue d'ensemble
Description
3-(Furan-2-yl)phenol, 95% (3-F2P) is a phenolic compound that is widely used in scientific research. It is a colorless to yellowish-brown liquid with a faint odor and a boiling point of 212°C. 3-F2P is a versatile compound that has been used in a variety of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.
Applications De Recherche Scientifique
3-(Furan-2-yl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction. Furthermore, 3-(Furan-2-yl)phenol, 95% has been used in laboratory experiments to study the effects of certain compounds on cellular processes.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and as a modulator of signal transduction pathways. It has also been shown to interact with certain receptors, such as the GABA A receptor, and to modulate the activity of certain proteins, such as the G protein-coupled receptor kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Furan-2-yl)phenol, 95% are not fully understood. However, it has been shown to inhibit certain enzymes, modulate signal transduction pathways, and interact with certain receptors. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, 3-(Furan-2-yl)phenol, 95% has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments include its low cost, its wide availability, and its versatility in terms of its applications. Additionally, 3-(Furan-2-yl)phenol, 95% is relatively easy to synthesize and can be purified by simple distillation. The main limitation of using 3-(Furan-2-yl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
The potential future directions for 3-(Furan-2-yl)phenol, 95% research include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in the treatment of certain diseases. Additionally, further research into its synthesis and purification methods could lead to improved methods of production. Additionally, further research into its structure-activity relationships could lead to the development of more potent derivatives of 3-(Furan-2-yl)phenol, 95%. Finally, further research into its potential toxicity and safety could lead to a better understanding of its safety profile.
Propriétés
IUPAC Name |
3-(furan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXUYBBUJFCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602461 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)phenol | |
CAS RN |
35461-95-1 | |
| Record name | 3-(Furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

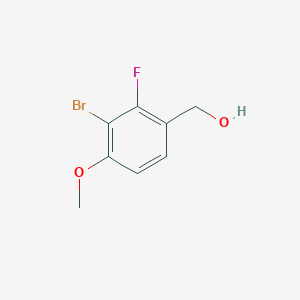


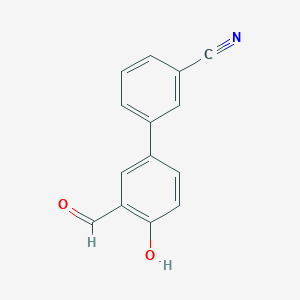

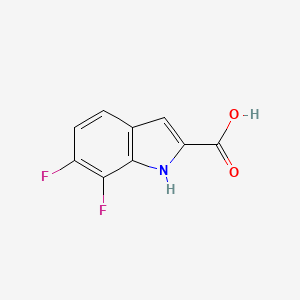
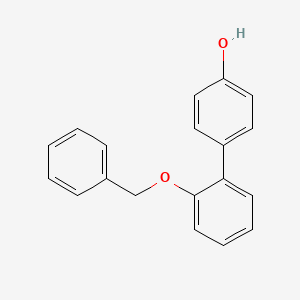

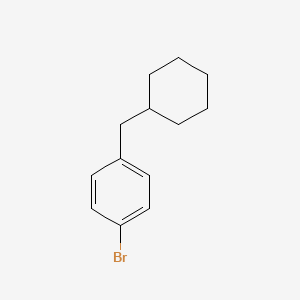
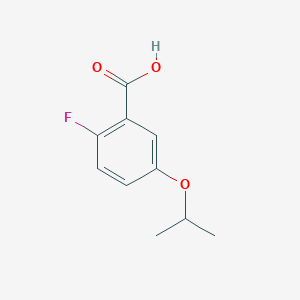
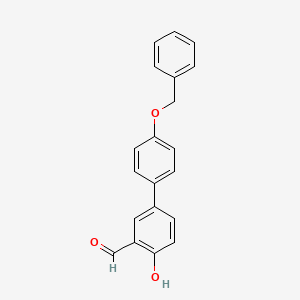
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

